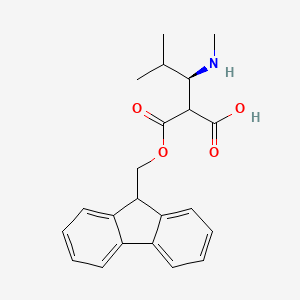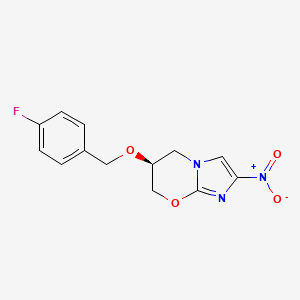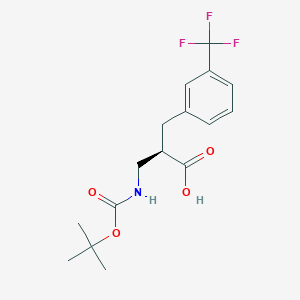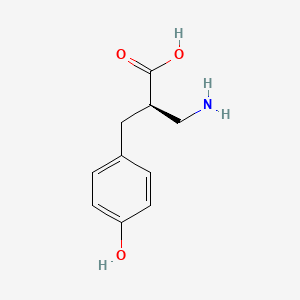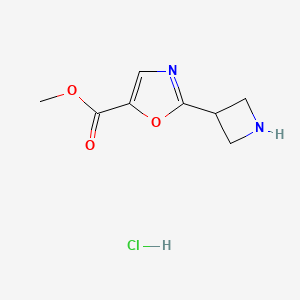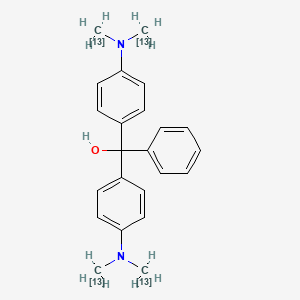
Solvent Green 1-13C4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Solvent Green 1-13C4 is a stable isotope-labeled compound used primarily in analytical and research applications. It is a derivative of Solvent Green 1, with four carbon atoms replaced by their 13C isotopes. This labeling allows for precise tracking and analysis in various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Solvent Green 1-13C4 typically involves the incorporation of 13C-labeled carbon atoms into the molecular structure of Solvent Green 1. This can be achieved through various synthetic routes, including:
Grignard Reaction: Utilizing 13C-labeled methyl magnesium bromide to introduce the labeled carbon atoms.
Friedel-Crafts Alkylation: Employing 13C-labeled alkyl halides in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the aforementioned methods, with stringent control over reaction conditions to ensure high purity and yield. The process typically includes:
Reaction Optimization: Fine-tuning temperature, pressure, and catalyst concentration.
Purification: Using techniques such as chromatography and recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Solvent Green 1-13C4 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced using reducing agents like sodium borohydride.
Substitution: Undergoes nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Solvent Green 1-13C4 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic labeling to study biological pathways.
Medicine: Utilized in drug development and pharmacokinetic studies.
Industry: Applied in quality control and safety testing of products.
Wirkmechanismus
The mechanism of action of Solvent Green 1-13C4 involves its interaction with specific molecular targets, allowing for precise tracking and analysis. The labeled carbon atoms enable researchers to follow the compound’s pathway through various reactions and processes, providing valuable insights into reaction mechanisms and biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Solvent Green 1: The non-labeled version of Solvent Green 1-13C4.
Solvent Green 3: Another green solvent used in similar applications but with a different molecular structure.
Solvent Yellow 1: A yellow solvent with similar properties but different applications.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific research. This feature distinguishes it from other similar compounds and makes it particularly valuable in studies requiring high accuracy and specificity.
Eigenschaften
Molekularformel |
C23H26N2O |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
bis[4-[di((113C)methyl)amino]phenyl]-phenylmethanol |
InChI |
InChI=1S/C23H26N2O/c1-24(2)21-14-10-19(11-15-21)23(26,18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4/h5-17,26H,1-4H3/i1+1,2+1,3+1,4+1 |
InChI-Schlüssel |
LXHOGENDFZKPSF-JCDJMFQYSA-N |
Isomerische SMILES |
[13CH3]N([13CH3])C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N([13CH3])[13CH3])O |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-5-(4-phenethylpiperazin-1-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B12947042.png)

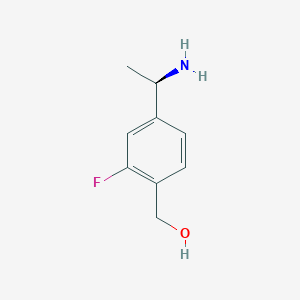
![2-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B12947079.png)

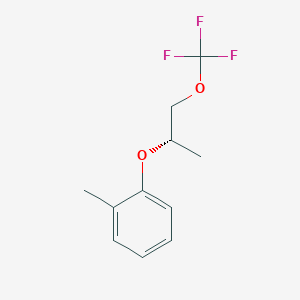
![2-[(Benzenesulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B12947088.png)
